molecular formula C7H15NO3Sn B14402603 N-{2-Oxo-2-[(trimethylstannyl)oxy]ethyl}acetamide CAS No. 86407-94-5

N-{2-Oxo-2-[(trimethylstannyl)oxy]ethyl}acetamide

Cat. No.: B14402603
CAS No.: 86407-94-5
M. Wt: 279.91 g/mol
InChI Key: PTNJPSUXKJXKBN-UHFFFAOYSA-M
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Description

N-{2-Oxo-2-[(trimethylstannyl)oxy]ethyl}acetamide is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-Oxo-2-[(trimethylstannyl)oxy]ethyl}acetamide typically involves the reaction of acetamide with trimethyltin hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Acetamide+Trimethyltin hydroxideN-2-Oxo-2-[(trimethylstannyl)oxy]ethylacetamide\text{Acetamide} + \text{Trimethyltin hydroxide} \rightarrow \text{this compound} Acetamide+Trimethyltin hydroxide→N-2-Oxo-2-[(trimethylstannyl)oxy]ethylacetamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-Oxo-2-[(trimethylstannyl)oxy]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced organotin species.

    Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides or amines can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives.

Scientific Research Applications

N-{2-Oxo-2-[(trimethylstannyl)oxy]ethyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-Oxo-2-[(trimethylstannyl)oxy]ethyl}acetamide involves its interaction with molecular targets through its organotin moiety. The trimethylstannyl group can interact with various biological molecules, potentially affecting cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Trimethyltin chloride: Another organotin compound with similar structural features.

    Trimethyltin hydroxide: A precursor used in the synthesis of N-{2-Oxo-2-[(trimethylstannyl)oxy]ethyl}acetamide.

    Acetamide derivatives: Compounds with similar acetamide groups but different substituents.

Uniqueness

This compound is unique due to its combination of an acetamide group and a trimethylstannyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

86407-94-5

Molecular Formula

C7H15NO3Sn

Molecular Weight

279.91 g/mol

IUPAC Name

trimethylstannyl 2-acetamidoacetate

InChI

InChI=1S/C4H7NO3.3CH3.Sn/c1-3(6)5-2-4(7)8;;;;/h2H2,1H3,(H,5,6)(H,7,8);3*1H3;/q;;;;+1/p-1

InChI Key

PTNJPSUXKJXKBN-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NCC(=O)O[Sn](C)(C)C

Origin of Product

United States

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